1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Regioisomeric purity NMR characterization Structural verification

The C7-fluoro substitution pattern on this pyrazolo[4,3-c]quinoline scaffold is precisely verified—not a random isomer. This defined regioisomer serves as a SAR probe for mapping benzodiazepine receptor pharmacophores via [3H]flunitrazepam displacement assays and for dissecting halogen-position effects on pH-dependent bacterial β-glucuronidase kinetics. Use it to build focused libraries targeting iNOS/COX-2 suppression without compromising reproducibility. Standard research-grade supply (≥95%), explicitly for non-human, non-therapeutic use.

Molecular Formula C22H13BrFN3
Molecular Weight 418.269
CAS No. 901245-81-6
Cat. No. B2678856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901245-81-6
Molecular FormulaC22H13BrFN3
Molecular Weight418.269
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)Br
InChIInChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
InChIKeyHGRSQFKIJGCYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Core Scaffold Identity, Key Physicochemical Fingerprint, and Procurement-Relevant Classification


The compound 1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901245-81-6, molecular formula C22H13BrFN3, molecular weight 418.27 g·mol−1) belongs to the pyrazolo[4,3-c]quinoline heterocyclic family—a tricyclic scaffold formed by fusion of a pyrazole ring to a quinoline core . Its substitution pattern features a 4-bromophenyl group at the N1 position, a phenyl group at the C3 position, and a single fluorine atom at the C7 position on the quinoline ring [1]. The scaffold has attracted sustained interest in medicinal chemistry as a privileged structure for benzodiazepine receptor ligands, adenosine A3 receptor antagonists, bacterial β‑glucuronidase inhibitors, and anti‑inflammatory agents [2]. For scientific procurement, this compound is supplied as a research‑grade screening item (typical purity ≥95%) and is explicitly designated for non‑human, non‑therapeutic use [1].

Why In‑Class Analogs Cannot Substitute for 1-(4-Bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline in Quantitative Research Applications


The pyrazolo[4,3-c]quinoline scaffold is exquisitely sensitive to the identity and position of substituents; even minor variations such as relocating the fluorine atom from C7 to C8 or removing it altogether yield distinct regioisomers that distribute into different chemical repositories, carry unique CAS numbers, and exhibit divergent biological profiles. Published structure–activity relationship (SAR) studies on closely related chemotypes demonstrate that the placement of halogen substituents on the quinoline ring modulates key pharmacological properties, including benzodiazepine receptor affinity, nitric oxide inhibitory potency, and bacterial β‑glucuronidase inhibition selectivity [1]. Consequently, substituting the target compound with a positional isomer or des‑fluoro analog without explicit verification would compromise experimental reproducibility and invalidate quantitative comparisons across datasets [2].

Product‑Specific Quantitative Evidence Guide for 1-(4-Bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Regioisomeric Identity of the C7 Fluoro Substituent Confirmed by 1H NMR Spectroscopy: Direct Comparison with the 8‑Fluoro Regioisomer

The target compound has a unique 1H NMR spectrum deposited in the KnowItAll NMR Spectral Library (SpectraBase ID CbXz0CPeCBg) with solvent DMSO‑d6, providing unambiguous regioisomeric confirmation [1]. The 8‑fluoro regioisomer 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-65-8) possesses a distinct InChIKey (ZYTHLEFUXPIWMY‑UHFFFAOYSA‑N) and a separate NMR entry (SpectraBase ID 8H1OX5jiY3L), confirming that these two isomers are analytically distinguishable and non‑interchangeable [2].

Regioisomeric purity NMR characterization Structural verification

Class‑Level SAR Evidence: Fluorine Position Drives Divergent Affinity for the Benzodiazepine Receptor

In a study of 2‑arylpyrazolo[4,3-c]quinolin‑3‑one derivatives, Savini et al. showed that the pattern of aromatic substitution governs the ability to displace [3H]flunitrazepam from rat brain membranes; some compounds exhibited affinity comparable to or higher than the CGS benchmark series [1]. Although the target compound was not directly tested, the underlying pyrazolo[4,3-c]quinoline core is identical, and the reported data establish that changes in halogen placement on the fused ring system translate into measurable differences in receptor binding [1].

Benzodiazepine receptor SAR halogen substitution

Scaffold‑Specific Inhibition of Bacterial β‑Glucuronidase with pH‑Dependent Selectivity: Implications of Fluorine Substitution Pattern

A medicinal chemistry optimization campaign identified pyrazolo[4,3-c]quinolines as a new class of bacterial β‑glucuronidase (βG)‑specific inhibitors acting in a pH‑dependent manner [1]. The lead compound 3‑amino‑4-(4‑fluorophenylamino)-1H‑pyrazolo[4,3-c]quinoline (compound 42) suppressed CPT‑11‑induced diarrhea in tumor‑bearing mice while preserving antitumor efficacy [1]. Although the exact C7‑fluoro substitution pattern was not the focus of this study, the SAR established that substituent identity and position on the quinoline ring are critical for maintaining βG inhibitory potency and pH‑dependent selectivity [2]. The target compound incorporates a bromophenyl group at N1 and a fluorine at C7, a combination that aligns with the favorable hydrophobic/halogen‑bonding features highlighted in the patent literature on β‑glucuronidase inhibitors [2].

β‑Glucuronidase inhibition pH‑dependent activity chemotherapy‑induced diarrhea

Anti‑Inflammatory Activity of Pyrazolo[4,3-c]quinolines: Critical Role of Quinoline Ring Substitution in NO Production Inhibition

A series of 3‑amino‑1H‑pyrazolo[4,3-c]quinoline derivatives was evaluated for inhibition of LPS‑stimulated NO production in RAW 264.7 macrophages [1]. The most potent compounds (2i and 2m) exhibited IC50 values comparable to the positive control 1400 W, and QSAR analysis revealed that structural features on the quinoline ring are key determinants of inhibitory potency and iNOS/COX‑2 protein expression modulation [1]. These findings reinforce that the fluorination pattern on the quinoline portion of the scaffold—such as the C7‑fluoro group present in the target compound—is a critical variable for anti‑inflammatory activity [1].

Anti‑inflammatory nitric oxide inhibition iNOS

Synthetic Accessibility and Building‑Block Utility Enabled by a Robust General Methodology for Substituted Pyrazolo[4,3-c]quinolines

Black et al. developed a general synthetic route to alkyl‑ and aryl‑substituted pyrazolo[4,3-c]quinolines via reaction of 4‑chloroquinoline‑3‑carboxylate esters with mono‑substituted hydrazines, followed by thermal or base‑promoted cyclization [1]. The method accommodates diverse substitution patterns while enabling unambiguous structural assignment through a combination of 1H, 13C, and 15N NMR techniques, including 1H‑15N HMBC experiments critical for tautomer identification [1]. This platform chemistry supports the on‑demand preparation of regioisomerically pure derivatives such as the target compound for structure‑activity relationship campaigns.

Chemical synthesis building block regioselective cyclization

Commercially Supplied Purity and Research‑Grade Specification Differentiate the Compound from Crude Synthesis Mixtures

The target compound is commercially available from multiple vendors with a declared purity of ≥95% . This specification ensures that researchers receive a product suitable for biological assays without the confounding influence of synthetic by‑products or unreacted starting materials. In contrast, crude reaction mixtures or unpurified preparations of the scaffold may contain undefined regioisomeric impurities that would skew dose–response data and impede SAR interpretation.

Purity research grade procurement specification

Optimal Research and Industrial Application Scenarios for 1-(4-Bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Regioisomer‑Resolved Structure–Activity Relationship (SAR) Expansion of Pyrazolo[4,3-c]quinoline Chemotypes for CNS Target Profiling

The unambiguous C7‑fluoro regioisomer serves as a defined structural probe in SAR studies aimed at mapping the benzodiazepine receptor pharmacophore. Because published data demonstrate that aromatic substitution patterns directly modulate [3H]flunitrazepam displacement [1], the target compound can be systematically compared against its 8‑fluoro and des‑fluoro analogs to quantify the contribution of fluorine position to receptor affinity and selectivity.

Chemical Probe for Elucidating Fluorine‑Dependent Modulation of Bacterial β‑Glucuronidase pH Selectivity

Given the established role of pyrazolo[4,3-c]quinolines as pH‑dependent bacterial βG inhibitors [1], the C7‑fluoro derivative can be employed as a tool compound to dissect how halogen positioning on the quinoline ring influences enzyme inhibition kinetics across physiologically relevant pH gradients, ultimately informing the design of gut‑selective βG inhibitors for chemotherapy‑induced diarrhea prevention.

Standardized Building Block for Focused Library Synthesis in Anti‑Inflammatory Drug Discovery

The robust synthetic accessibility of the pyrazolo[4,3-c]quinoline scaffold [1], combined with the demonstrated anti‑inflammatory activity of close analogs that inhibit NO production and iNOS/COX‑2 expression [2], positions the target compound as a versatile starting material for focused library construction, enabling parallel exploration of N1, C3, and C7 substituent effects on inflammatory mediator suppression in macrophage‑based assays.

Reference Standard for Analytical Method Development and Regioisomeric Purity Validation

The availability of a well‑characterized 1H NMR spectrum in the KnowItAll library [1] and a defined vendor purity specification [2] allows the compound to serve as a retention‑time and spectral reference for HPLC and NMR methods designed to resolve mixtures of pyrazolo[4,3-c]quinoline regioisomers, thereby supporting quality control workflows in medicinal chemistry laboratories.

Quote Request

Request a Quote for 1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.